Pentyldihydroxyborane
Overview
Description
Pentyldihydroxyborane, also known as pentapropylene-dihydroxyborane (PDH) is an organoboron compound that is an important building block in organic synthesis. It plays an important role in the synthesis of organic compounds, as well as in the preparation of polymers and nanomaterials. The properties of PDH make it a versatile and useful reagent for organic synthesis, and it has been used in a variety of applications in the chemical industry.
Scientific Research Applications
Molecular Structure Studies
Pentyldihydroxyborane, related to the boron hydrides series, has been a subject of interest in the study of molecular structures. This research area, focused on compounds with unique valence properties, contributes significantly to understanding molecular geometry and electronic structures. For instance, early studies on boranes like pentaborane (B5H9) have provided insights into multicentered chemical bonds and the polyhedral nature of these compounds (Hedberg, Jones, & Schomaker, 1951).
Material Science and Organic Chemistry
The unique properties of boron hydrides have made them valuable in material science and organic chemistry. For example, this compound's derivatives have been utilized in synthesizing various organic compounds. Studies have explored the synthesis of homobenzyllic alcohols, homoallylic alcohols, and other derivatives via pentaalkylstiboranes, demonstrating the chemical reactivity and potential of boron-containing compounds (Huang & Liao, 1991).
Boron Neutron Capture Therapy (BNCT)
This compound is related to compounds used in Boron Neutron Capture Therapy, a promising cancer treatment method. Researchers have developed new building blocks for BNCT, such as tricarboranyl pentaerythritol-based compounds, to enhance the delivery and efficacy of boron in tumor cells (Mollard & Zharov, 2006).
Energy Applications
The thermodynamic and thermal properties of boron hydrides, including derivatives of this compound, have been studied for their potential applications in energy systems like the Organic Rankine Cycle. These studies aim to find substances with optimal properties for energy efficiency and environmental friendliness (Galashov, Tsibulskiy, & Serova, 2016).
Drug Discovery and Molecular Imaging
The chemical and physical properties of boron compounds, including those similar to this compound, have been explored for novel pharmaceutical applications. This includes drug discovery, molecular imaging, and targeted radionuclide therapy, where the unique properties of carboranes (closely related to boranes) are utilized (Valliant et al., 2002).
Mechanism of Action
Target of Action
Boronic acids and their esters, in general, are known to interact with various enzymes and proteins . For instance, Phenylboronic acid, a similar compound, has been reported to interact with Cocaine esterase .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can influence their function .
Biochemical Pathways
Boronic acids and their esters are often used in the synthesis of various biochemical compounds, suggesting they may play a role in multiple biochemical pathways .
Pharmacokinetics
It’s known that boronic acids and their esters are marginally stable in water, undergoing hydrolysis . This could potentially affect their bioavailability and pharmacokinetics.
Result of Action
n-Pentylboronic acid has been used in the synthesis of (-)-Δ8-THC and (-)-Δ9-THC . It also aids in the synthesis of boronic acid inhibitors of endothelial lipase . These results suggest that n-Pentylboronic acid can influence the synthesis of various biochemical compounds.
Action Environment
The action, efficacy, and stability of n-Pentylboronic acid can be influenced by environmental factors. For instance, boronic acids and their esters are known to be sensitive to pH changes, with their stability decreasing in acidic conditions . Additionally, they are only marginally stable in water, undergoing hydrolysis .
Safety and Hazards
Future Directions
While specific future directions for Pentyldihydroxyborane were not found, boronic acids, in general, are of significant interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry . They are expected to continue playing a crucial role in these areas in the future.
Biochemical Analysis
Biochemical Properties
n-Pentylboronic acid, like other boronic acids, is known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction leads to their utility in various biochemical applications. The compound’s unique properties as a mild organic Lewis acid, coupled with its mitigated reactivity profile, makes it particularly attractive as a synthetic intermediate .
Molecular Mechanism
The molecular mechanism of n-Pentylboronic acid is largely based on its ability to interact with other molecules. For instance, in the Suzuki–Miyaura cross-coupling reaction, n-Pentylboronic acid can participate in the formation of carbon-carbon bonds, a process that is widely applied in organic synthesis .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability, which suggests that n-Pentylboronic acid may exhibit long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Boronic acids are known to interact with diols, which could potentially influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
pentylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPXVJNCQKYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326166 | |
Record name | n-Pentylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-50-2 | |
Record name | B-Pentylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4737-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentaneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4737-50-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-Pentylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PENTANEBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP8AMD5MW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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